4-CHLORO-N~5~-[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
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Overview
Description
4-Chloro-N~5~-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrazole ring, a thiadiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N~5~-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine or its derivatives with a 1,3-dicarbonyl compound.
Coupling of the Rings: The thiadiazole and pyrazole rings are coupled together using a suitable coupling agent, such as phosphorus oxychloride, under reflux conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction using 4-methoxyphenylamine.
Chlorination: The final step involves the chlorination of the compound using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, automated synthesis, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N~5~-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under reflux conditions.
Cyclization: Catalysts such as Lewis acids, elevated temperatures.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Cyclization: Formation of polycyclic heterocycles.
Scientific Research Applications
4-Chloro-N~5~-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. It has shown promising activity against various bacterial and fungal strains.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Agricultural Chemistry: The compound is explored for its potential as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The mechanism of action of 4-chloro-N~5~-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA replication, protein synthesis, and cell division.
Pathways Involved: It inhibits key enzymes by binding to their active sites, leading to the disruption of metabolic pathways and cellular functions. This results in the inhibition of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(4-methoxyphenyl)benzamide
- 4-Chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol
- 5-(5-Chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)isoxazole-3-carboxamide
Uniqueness
4-Chloro-N~5~-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide is unique due to its combination of a pyrazole ring and a thiadiazole ring, which imparts distinct electronic and steric properties. This makes it a versatile compound with diverse applications in medicinal chemistry, materials science, and biological studies.
Properties
IUPAC Name |
4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2S/c1-20-11(10(15)7-16-20)12(21)17-14-19-18-13(23-14)8-3-5-9(22-2)6-4-8/h3-7H,1-2H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQRJOOKHKIWGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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